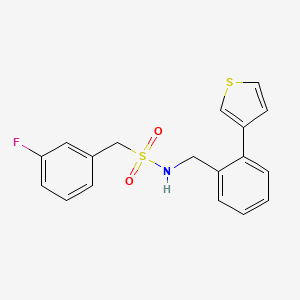
1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide is a compound that is widely used in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, and it is commonly used as a tool compound to investigate various biological processes.
Scientific Research Applications
Catalytic Protodeboronation
1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide: (abbreviated as TFPB) can serve as a valuable building block in organic synthesis. One notable application is its use in catalytic protodeboronation reactions. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. Researchers have reported successful protodeboronation of primary, secondary, and tertiary alkyl boronic esters using TFPB as a catalyst . This reaction pathway enables the conversion of boronic esters into other functional groups, expanding the synthetic toolbox for chemists.
Covalent Organic Frameworks (COFs) Linkers
TFPB plays a crucial role in constructing covalent organic frameworks (COFs). COFs are porous, crystalline materials with potential applications in gas storage, catalysis, and drug delivery. As a linker, TFPB contributes to the formation of robust and ordered COF structures. Researchers have explored its use in creating COFs with tailored properties, such as high surface area and tunable pore sizes . These COFs hold promise for applications in separation processes, sensing, and heterogeneous catalysis.
Fluorinated Sulfonamide Derivatives
The presence of a fluorine atom in TFPB enhances its chemical reactivity and stability. Fluorinated sulfonamide derivatives, including TFPB, exhibit unique properties due to the combination of fluorine and sulfonamide functional groups. Researchers have investigated these derivatives for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The fluorine substitution enhances bioavailability and metabolic stability, making TFPB an interesting candidate for drug development .
Photophysical Properties
TFPB’s molecular structure influences its photophysical properties. Researchers have studied its absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics. Understanding these properties is essential for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. By fine-tuning the molecular design, TFPB derivatives could contribute to efficient energy transfer and light emission .
Supramolecular Chemistry
Supramolecular chemistry explores non-covalent interactions between molecules to create functional assemblies. TFPB’s aromatic core and sulfonamide groups enable it to participate in host-guest interactions, self-assembly, and molecular recognition. Researchers have used TFPB-based building blocks to construct supramolecular architectures, such as coordination cages and inclusion complexes. These structures have applications in drug delivery, sensing, and molecular machines .
Materials Science
TFPB’s rigid and planar structure makes it interesting for materials science applications. Researchers have incorporated TFPB into polymer matrices, nanoparticles, and thin films. Its presence can influence mechanical properties, thermal stability, and charge transport. For instance, TFPB-containing polymers may find use in organic electronics, sensors, and membranes. Exploring its compatibility with other materials opens up possibilities for novel hybrid materials .
properties
IUPAC Name |
1-(3-fluorophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S2/c19-17-6-3-4-14(10-17)13-24(21,22)20-11-15-5-1-2-7-18(15)16-8-9-23-12-16/h1-10,12,20H,11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSAMLDVRGFUTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)CC2=CC(=CC=C2)F)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

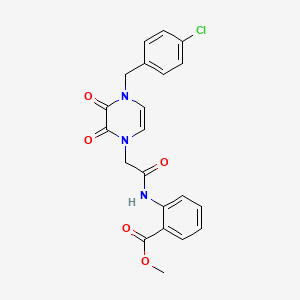
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2414160.png)
![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2414162.png)
![N4-(3,4-dimethylphenyl)-N6-(2-morpholinoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2414163.png)
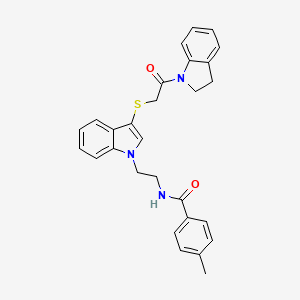
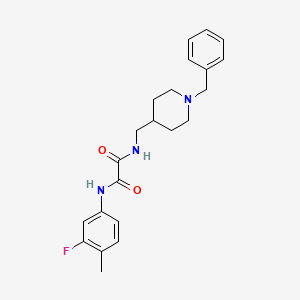
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2414172.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B2414173.png)
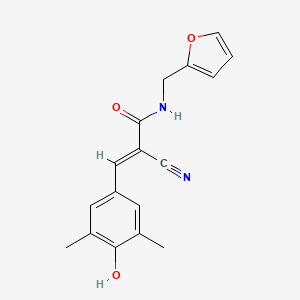
![N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2414175.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2414177.png)
![methyl 4-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2414178.png)
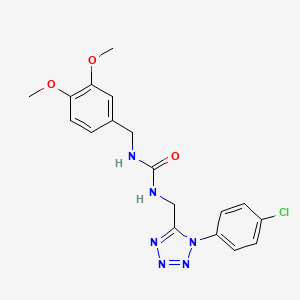
![(4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2414182.png)